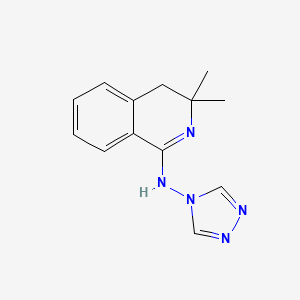
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide is an organic compound that belongs to the class of benzyl derivatives It is characterized by the presence of a dichlorobenzyl group attached to a furan ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methyl-2-furamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-5-methyl-2-furamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl methylcarbamate: This compound is a cholinesterase inhibitor and is used as a pesticide.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Known for its biological activity, including antitumoral and anticonvulsive properties.
Uniqueness
N-(3,4-dichlorobenzyl)-5-methyl-2-furamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorobenzyl group with a furan ring and a methyl substitution makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8-2-5-12(18-8)13(17)16-7-9-3-4-10(14)11(15)6-9/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJQDUYUKGYMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5867088.png)
![1-[(FURAN-2-YL)METHYL]-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE](/img/structure/B5867109.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5867111.png)
![1-(4-CHLOROPHENYL)-3-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)



![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline](/img/structure/B5867137.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5867165.png)
![3-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)
